molecular formula C16H16N4O2 B3797612 4-(4-methoxybenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

4-(4-methoxybenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B3797612
M. Wt: 296.32 g/mol
InChI Key: SQLHAQUVUZHQMJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, along with the methoxybenzyl and pyridinylmethyl substituents. These groups could influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the specific conditions and reagents used. The 1,2,4-triazole ring might participate in reactions with electrophiles or nucleophiles. The methoxybenzyl and pyridinylmethyl groups could also be involved in reactions, depending on their positions in the molecule and the specific reaction conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the 1,2,4-triazole ring and the methoxybenzyl and pyridinylmethyl groups .

Mechanism of Action

Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s biologically active, its mechanism could involve interactions with proteins or other biomolecules .

Safety and Hazards

Without specific data, it’s difficult to provide information about the safety and hazards of this compound. As with any chemical, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, reactions, and potential biological activity. It could also involve investigating its physical and chemical properties .

Properties

IUPAC Name

4-[(4-methoxyphenyl)methyl]-3-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-22-14-4-2-13(3-5-14)11-20-15(18-19-16(20)21)10-12-6-8-17-9-7-12/h2-9H,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLHAQUVUZHQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=NNC2=O)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-methoxybenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 2
4-(4-methoxybenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 3
Reactant of Route 3
4-(4-methoxybenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 4
4-(4-methoxybenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 5
Reactant of Route 5
4-(4-methoxybenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 6
Reactant of Route 6
4-(4-methoxybenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

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